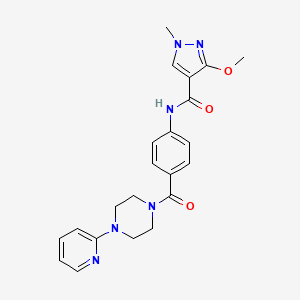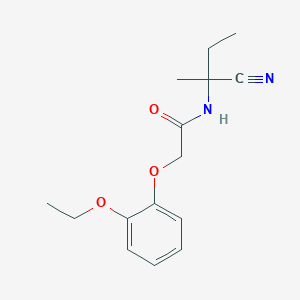
(3,4-Dimethoxyphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone , also known by its chemical structure, is a quinoline-based compound . Quinolines are nitrogen-containing bicyclic compounds found in various forms in nature. They have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. The quinoline nucleus appears in numerous biological compounds, including antimalarial, antimicrobial, antidepressant, anticonvulsant, antiviral, anticancer, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of this compound involves a two-step procedure. Starting from p-toluidine , benzaldehyde , and trans-methyl-isoeugenol as commercial starting reagents, it proceeds through a sequence of Povarov cycloaddition reaction/N-furoylation processes . The resulting compound is the target molecule: This compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring , a pyrrolidine ring , and a methanone group . The quinoline moiety contributes to its biological activity, while the pyrrolidine ring imparts structural diversity. The methanone group is essential for its pharmacological properties .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups. It may undergo reactions such as oxidation , reduction , and substitution . Exploring its reactivity with various reagents can provide insights into its potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Research into the synthesis of quinoline derivatives, such as the synthesis of 2-(2-oxopyrrolidin-1-yl)-1,4-quinones, highlights methods for creating compounds with complex structures involving pyrrolidine and quinoline units. These techniques could be relevant for synthesizing and modifying "(3,4-Dimethoxyphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" for various applications (Michael et al., 1990).
Quinoline Synthesis : The scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes to produce quinolines indicates a method for creating quinoline derivatives. This process may be applicable in synthesizing related compounds or in understanding the chemical behavior of "this compound" (Austin et al., 2007).
Potential Applications and Significance
Electronic and Fluorescence Properties : Studies on the effects of structure and environment on the spectroscopic properties of similar compounds suggest potential applications in materials science, particularly in developing fluorescent materials or in molecular electronics. For example, research on (3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones reveals insights into their electronic absorption and fluorescence, which could inform the development of novel optical materials or sensors (Al-Ansari, 2016).
Chemical Reactivity and Applications : The study of the reactivity of similar compounds with various reagents and under different conditions can provide insights into potential applications in synthetic chemistry, pharmaceuticals, or material science. For instance, the reactivity of quinoline and pyrrolidine derivatives in synthesizing heterocyclic compounds suggests applications in creating pharmaceutical intermediates or in the synthesis of complex organic molecules (McDonald & Proctor, 1975).
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-18-9-8-16(13-20(18)27-2)22(25)24-12-10-17(14-24)28-19-7-3-5-15-6-4-11-23-21(15)19/h3-9,11,13,17H,10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFUAMYELRKGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)


![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)




